molecular formula C8H8N2OS B3116573 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 21762-79-8

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B3116573
CAS No.: 21762-79-8
M. Wt: 180.23 g/mol
InChI Key: BWVCFRAIWIZNNF-UHFFFAOYSA-N
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Description

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one is a heterocyclic compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields 3,4-dihydro-2H-1,4-benzothiazin-3-one, which can then be further modified to introduce the amino group at the 7-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    N-alkylation: Introduction of alkyl groups at the nitrogen atom.

    Electrophilic substitution: Replacement of hydrogen atoms with electrophiles.

    Nitration: Introduction of nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for N-alkylation, electrophiles such as halogens for substitution reactions, and nitric acid for nitration. Reaction conditions typically involve the use of solvents like DMF, chloroform, and acetonitrile, along with catalysts such as sodium methylate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation yields N-alkyl derivatives, while nitration produces nitro-substituted benzothiazines .

Scientific Research Applications

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .

Properties

IUPAC Name

7-amino-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVCFRAIWIZNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285681
Record name 7-Amino-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21762-79-8
Record name 7-Amino-2H-1,4-benzothiazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21762-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-2H-benzo[b][1,4]thiazin-3(4H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Reactant of Route 6
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